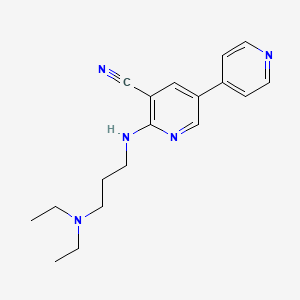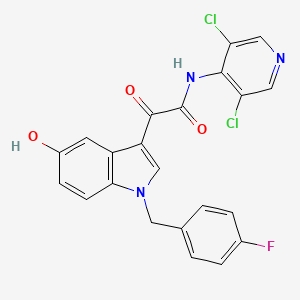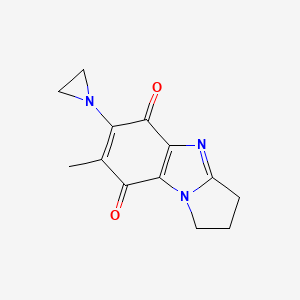
6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
Descripción general
Descripción
Azamitosene is a DNA cleaving agent exhibiting G and A base specificity. Azamitosene may exhibit a growth inhibitory effect on human gastric cancer cells.
Aplicaciones Científicas De Investigación
Antitumor Agent Development
The compound, as part of the pyrrolo[1,2-a]benzimidazole (PBI) ring system, has been extensively studied for its potential as an antitumor agent. Research suggests that these derivatives are effective DNA cross-linkers, mimicking the mechanism of mitomycin antitumor agents. They show a particular ability for DNA strand cleavage through reductive alkylation, generating reactive oxygen radicals, which is crucial in combating various human ovarian and colon cancer cell lines (Islam, Skibo, Dorr, & Alberts, 1991). Additionally, variations of this compound exhibit unique cytotoxic properties, making them promising candidates for cancer therapeutics (Boruah & Skibo, 1994).
DNA Cleavage Specificity
The compound's derivatives are noted for their ability to cleave DNA specifically at G + A bases under reducing conditions. This specificity is significant as it offers a targeted approach to DNA interaction, which is vital in designing cancer treatments. This base-specific cleavage also highlights its unique spectrum of cytotoxicity against various cancer types, presenting a potential avenue for tailored cancer therapies (Skibo & Schulz, 1993).
Comparative Studies with Other Antitumor Agents
Comparative studies have been conducted to understand the role of the pyrrolo ring and the benzimidazole ring in these compounds. These studies help in deciphering the molecular basis of their antitumor activity and DNA interaction capabilities. For instance, the 6-aziridinyl derivative has been found to be more potent in DNA cleavage and antitumor activities than its 7-aziridinyl counterpart (Skibo, Islam, Heileman, & Schulz, 1994).
Cytotoxicity Evaluation in Cancer and Normal Cells
The cytotoxicity of derivatives of this compound has been evaluated in various human cancer cell lines, including breast cancer, comparing their effects with normal cell lines. This research is essential to assess the safety and specificity of these compounds as potential cancer treatments (Bonham, O'Donovan, Carty, & Aldabbagh, 2011).
Influence on Topoisomerase II Inhibition
The role of these compounds in inhibiting topoisomerase II, a key enzyme in DNA replication, has been explored. This enzyme inhibition is critical in the development of chemotherapeutic agents. The studies have shown how different substituents in the compound's structure can affect its ability to intercalate into DNA and subsequently influence its cytotoxic and topoisomerase II inhibitory activities (Zhou & Skibo, 1996).
Propiedades
Número CAS |
135513-52-9 |
|---|---|
Nombre del producto |
6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione |
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
6-(aziridin-1-yl)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione |
InChI |
InChI=1S/C13H13N3O2/c1-7-10(15-5-6-15)13(18)9-11(12(7)17)16-4-2-3-8(16)14-9/h2-6H2,1H3 |
Clave InChI |
JMPIKAIHZHQTPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CCCC3=N2)N4CC4 |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CCCC3=N2)N4CC4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Azamitosene |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

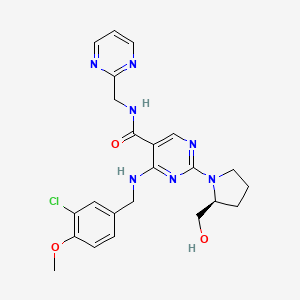
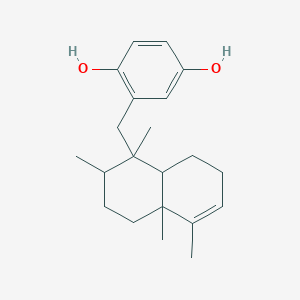
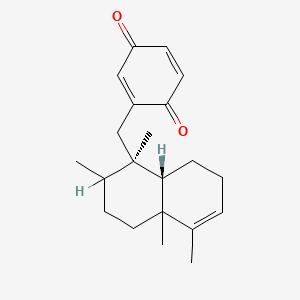
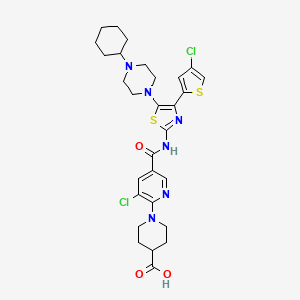
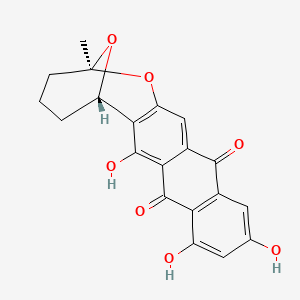
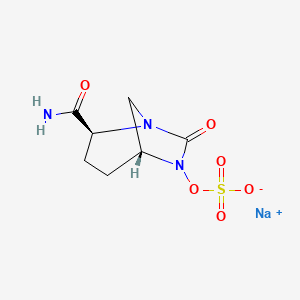
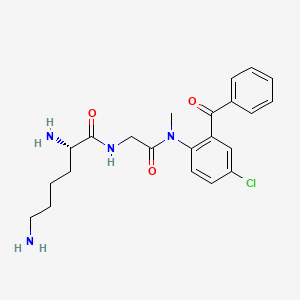
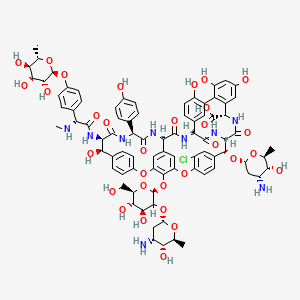
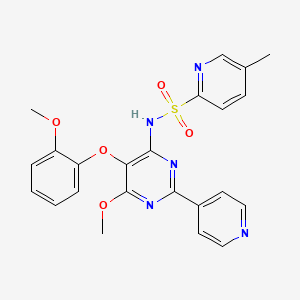
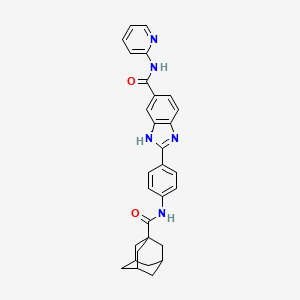
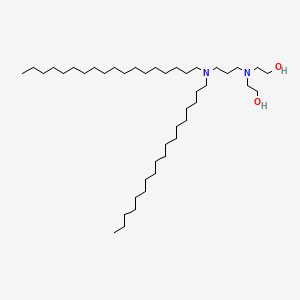
![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)
